molecular formula C23H20N2O5S B2720672 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 380202-39-1

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2720672
CAS RN: 380202-39-1
M. Wt: 436.48
InChI Key: YBMYGDBKZPALNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has outlined methods for synthesizing derivatives of this compound, focusing on reactions that produce various substituted forms. For instance, a study demonstrated the synthesis of benzothiophen derivatives, highlighting the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into several derivatives through bromination and reactions with thiourea or substituted thioureas, producing substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides and tertiary amines (Chapman et al., 1971).

  • Structural Characterization

    The crystal structure of compounds related to the target molecule has been elucidated, revealing insights into their molecular configurations and intermolecular interactions. For example, the crystal structure analysis of a 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone provided insights into hydrogen bonding patterns and molecular geometry, which could be relevant for understanding the structural properties of the target compound (Dey et al., 2003).

Potential Applications

  • Molecular Docking Studies

    Some studies have investigated the potential applications of similar compounds in therapeutic contexts through molecular docking studies. These studies assess how the compound interacts with biological targets to infer potential therapeutic applications. For example, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors suggest potential applications in anti-cancer therapies (Karayel, 2021).

  • Biological Activity

    The synthesis and biological evaluation of derivatives have been conducted to explore their antimicrobial, anti-inflammatory, and analgesic activities. Research on benzodiazepine derivatives, for example, has investigated their antimicrobial and anthelmintic activities, providing a foundation for further exploration of related compounds in medical research (Kumar & Joshi, 2007).

properties

IUPAC Name

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-3-30-17-12-15(8-9-16(17)26)19-18(20(27)14-6-4-13(2)5-7-14)21(28)22(29)25(19)23-24-10-11-31-23/h4-12,19,26-27H,3H2,1-2H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRNJHOZLZIJO-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.